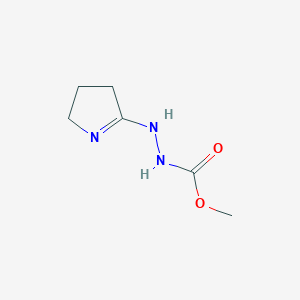

methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate

Overview

Description

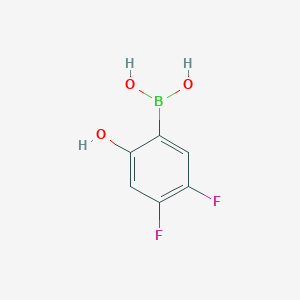

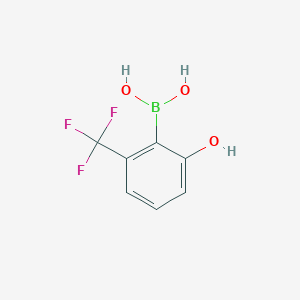

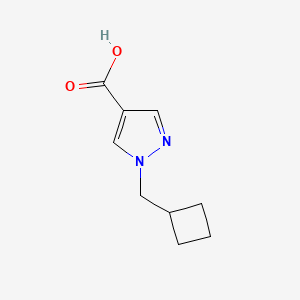

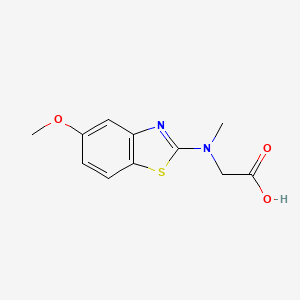

The compound is an organic molecule with a pyrrolidine ring, a hydrazine group, and a carboxylate ester group. The (2E) indicates the configuration of a double bond in the molecule .

Molecular Structure Analysis

The molecular structure would likely involve a pyrrolidine ring (a five-membered ring with nitrogen), a hydrazine group (-NH-NH2), and a carboxylate ester group (-COOCH3). The (2E) indicates the configuration of a double bond, suggesting some level of unsaturation in the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The hydrazine group could potentially undergo oxidation or reduction reactions . The ester group might be susceptible to hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Cycloaddition Reactions

Methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate: is involved in [3 + 2] cycloaddition reactions with acridine-based dipolarophiles . This process is significant for the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. The regioselectivity of these reactions is primarily influenced by electronic factors, leading to the formation of regioisomers that are valuable in the development of pharmaceuticals.

Synthesis of Piperidine Derivatives

The compound serves as a precursor in the synthesis of piperidine derivatives . Piperidines are foundational elements in drug design and are present in numerous classes of pharmaceuticals. The ability to synthesize diverse piperidine derivatives, such as substituted piperidines and piperidinones, is essential for the pharmaceutical industry to create new and effective medications.

Pharmacological Applications

Piperidine derivatives synthesized from methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate have a wide range of pharmacological applications . These compounds are found in over twenty classes of drugs and play a significant role in the treatment of various diseases, showcasing the compound’s importance in therapeutic development.

NMR Spectroscopy and Structural Elucidation

The compound is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules . It aids in the spectral assignment of cycloaddition products and helps in determining the relative configuration of geometric isomers, which is vital for understanding the properties and potential applications of new compounds.

Regioselectivity Studies

Research involving methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate contributes to the understanding of regioselectivity in chemical reactions . This knowledge is crucial for designing reactions that yield specific products, which is highly beneficial for synthetic chemistry and drug discovery.

Creation of Prochiral Centers

The compound’s involvement in chemical reactions can lead to the formation of new prochiral centers . This is particularly important in the synthesis of chiral molecules, which have significant implications in the development of enantioselective drugs.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various cellular targets such as cytochrome complexes

Mode of Action

The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (mep) pathway, and the mevalonic acid (mva) pathway . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

A study on a similar compound, n-methyl-2-pyrrolidone (nmp), showed that it was well-tolerated in patients with relapsed/refractory multiple myeloma, and its systemic exposure exceeded the in vivo efficacy threshold required in preclinical studies .

Result of Action

Similar compounds have been found to have various effects, including antimicrobial activity

Action Environment

The action, efficacy, and stability of methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate may be influenced by various environmental factors. For example, similar compounds have been found to be produced in seawater via photochemical reactions, and factors such as illumination, acidic pH, and the presence of dissolved organic carbon can accelerate their production .

properties

IUPAC Name |

methyl N-(3,4-dihydro-2H-pyrrol-5-ylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-11-6(10)9-8-5-3-2-4-7-5/h2-4H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHRDPUPSILFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NNC1=NCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426581.png)

![N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine](/img/structure/B1426590.png)